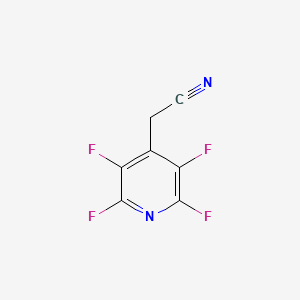

2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile

Description

Properties

IUPAC Name |

2-(2,3,5,6-tetrafluoropyridin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-4-3(1-2-12)5(9)7(11)13-6(4)10/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFURZOACFPKEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=C(C(=NC(=C1F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile: Chemical Properties, Structural Dynamics, and Synthetic Methodologies

Executive Summary

The functionalization of perfluoroheteroaromatic systems is a cornerstone of modern organofluorine chemistry. Among these, 2-(2,3,5,6-tetrafluoro-4-pyridyl)acetonitrile stands out as a highly versatile, electron-deficient building block. By leveraging the extreme electrophilicity of the pentafluoropyridine (PFP) core, researchers can introduce the cyanomethyl (-CH₂CN) pharmacophore with absolute regioselectivity[1]. This whitepaper dissects the chemical properties, structural dynamics, and validated synthetic methodologies for this compound, providing a self-validating framework for its application in drug discovery and advanced materials science.

Chemical Properties & Structural Analysis

The unique reactivity of this compound is dictated by the synergistic electron-withdrawing effects of the four fluorine atoms and the pyridine nitrogen. The highly polarized C–F bonds lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring highly susceptible to further nucleophilic attack if not carefully controlled[2].

Simultaneously, the tetrafluoropyridyl ring acts as a massive electron sink, significantly increasing the acidity of the α-protons on the acetonitrile moiety. This allows the compound to act not only as an electrophile in subsequent reactions but also as a nucleophile when treated with mild bases, enabling Knoevenagel condensations or alkylations.

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| Chemical Name | This compound | Core scaffold for functionalization |

| Molecular Formula | C₇H₂F₄N₂ | High fluorine content (bioisosterism) |

| Molecular Weight | 190.10 g/mol | Low molecular weight fragment |

| Appearance | Colorless to light yellow liquid/solid | Purity indicator during synthesis |

| Solubility | THF, Dichloromethane, Acetonitrile | Compatible with polar aprotic workflows |

| Regioselectivity (Precursor) | 100% para-substitution (C4) | Predictable SNAr outcomes |

| ¹⁹F NMR Shifts (approx.) | δ -90 (2F, ortho), -143 (2F, meta) ppm | Diagnostic tool for structural validation |

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound relies on a highly controlled Nucleophilic Aromatic Substitution (SNAr) reaction between pentafluoropyridine and the cyanomethyl anion.

Causality of Regioselectivity: Pentafluoropyridine is notoriously electrophilic. When attacked by a nucleophile, the reaction occurs exclusively at the 4-position (para to the nitrogen)[3]. This regioselectivity is not accidental; it is thermodynamically and kinetically driven. Attack at the C4 position generates a Meisenheimer complex where the negative charge is optimally stabilized by the highly electronegative pyridine nitrogen atom[4]. Substitutions at the 2- or 3-positions lack this optimal resonance stabilization, making the C4-attack the path of least resistance.

Figure 1: SNAr mechanism for the synthesis of this compound.

Experimental Protocol: Step-by-Step Methodology

To ensure maximum yield and prevent poly-substitution, the generation of the cyanomethyl anion and its subsequent reaction with PFP must be strictly controlled[5]. The following protocol is designed as a self-validating system.

Reagents & Equipment

-

Electrophile: Pentafluoropyridine (PFP, 1.0 equiv)

-

Nucleophile Precursor: Anhydrous Acetonitrile (1.1 equiv)

-

Base: Lithium diisopropylamide (LDA, 1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Environment: Argon-purged Schlenk line setup.

Causality Behind Experimental Choices

-

Why LDA? Acetonitrile has a pKa of ~25. A strong, non-nucleophilic base like LDA is required to quantitatively deprotonate it. Using n-BuLi directly could lead to competitive nucleophilic attack of the butyl anion on the highly reactive PFP ring[6].

-

Why -78 °C? Perfluoroarenes are hyper-reactive. Allowing the temperature to rise during the addition phase will inevitably lead to bis-substitution (attack at the 2- or 6-positions) or polymerization.

Procedure

-

Preparation of the Nucleophile: In a flame-dried, argon-purged Schlenk flask, dissolve anhydrous acetonitrile (1.1 equiv) in dry THF (0.2 M concentration). Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

-

Deprotonation: Add the LDA solution (1.1 equiv) dropwise over 15 minutes via a syringe pump. Stir the mixture for 30 minutes at -78 °C.

-

Self-Validation Check: The solution should remain clear or turn very pale yellow, confirming the stable formation of the cyanomethyl anion without degradation.

-

-

Electrophilic Addition: In a separate dry vial, prepare a solution of pentafluoropyridine (1.0 equiv) in dry THF. Add this solution dropwise to the cyanomethyl anion mixture over 20 minutes, strictly maintaining the -78 °C internal temperature.

-

Reaction Progression: Stir the reaction at -78 °C for 2 hours. Slowly remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

-

Self-Validation Check: Pull a 0.1 mL aliquot, quench in CDCl₃/NH₄Cl, and run a quick ¹⁹F NMR. The disappearance of the diagnostic para-fluorine signal of PFP (~ -130 ppm) and the appearance of two symmetric multiplets (~ -90 ppm and -143 ppm) confirms complete, regioselective conversion.

-

-

Quenching & Extraction: Cool the flask to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl (neutralizes excess LDA and protonates any alkoxides). Extract the aqueous layer with Dichloromethane (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient: 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to yield the pure product.

Applications in Drug Development & Materials Science

The integration of the this compound motif into molecular design offers profound advantages:

-

Metabolic Stability & Bioisosterism: The robust C–F bonds prevent oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the aromatic ring. The tetrafluoropyridyl group frequently serves as a lipophilic bioisostere for phenyl or standard pyridyl rings, enhancing cellular permeability and target binding affinity[7].

-

Scaffold for Tetrazole Synthesis: The nitrile group (-CN) is a prime candidate for [2+3] cycloadditions with sodium azide to form tetrazoles—a well-established bioisostere for carboxylic acids in antihypertensive and antiviral drugs.

-

Advanced Materials: In materials science, the electron-deficient nature of the tetrafluoropyridine core makes it an excellent electron-transporting moiety for Organic Light-Emitting Diodes (OLEDs) and fluorinated polymer architectures[2].

References

- Selective and Scalable Perfluoroarylation of Nitroalkanes. PMC - NIH.

- 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine). MDPI.

- Perhalopyridines: Synthesis and Synthetic Utility. Bentham Books.

- Reaction of hydroxyl-quinoline with pentafluoropyridine. PMC - NIH.

- Zirconium- and phosphine-assisted C–F bond activation and functionalisation. White Rose eTheses Online.

- eqmvalent of 2,3,5,6-tetrafluoro-4-pyridyllithium. Semantic Scholar.

Sources

- 1. Selective and Scalable Perfluoroarylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthambooks.com [benthambooks.com]

- 3. mdpi.com [mdpi.com]

- 4. Reaction of hydroxyl-quinoline with pentafluoropyridin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. journals.iucr.org [journals.iucr.org]

Solubility Profile and Solvent Selection Guide: 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile

Topic: Solubility of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile in Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 16237-62-0, analogous structures cited) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for introducing the tetrafluoropyridyl moiety via nucleophilic aromatic substitution (

This guide defines the solubility landscape of this compound, driven by the competition between its electron-deficient perfluorinated ring (lipophilic/hydrophobic) and the polar acetonitrile appendage. Understanding this balance is essential for optimizing reaction yields, designing liquid-liquid extractions, and developing scalable crystallization protocols.

Key Solubility Takeaway: The compound exhibits high solubility in polar aprotic solvents (e.g., Acetonitrile, DCM), moderate solubility in alcohols, and low solubility in non-polar aliphatic hydrocarbons (Hexanes) and water.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play:

-

The Perfluoro Effect: The four fluorine atoms on the pyridine ring are highly electronegative, creating a rigid, electron-deficient

-system. This usually imparts high lipophilicity and solubility in fluorinated or chlorinated solvents. -

The Nitrile Dipole: The acetonitryl group (

) introduces a strong dipole moment. This disrupts the "fluorous" character slightly, making the molecule soluble in polar organic solvents where pure perfluorocarbons might not be. -

Lack of Hydrogen Bonding: With no H-bond donors (only weak acceptors at the nitrile N and ring N), the compound relies on dipole-dipole interactions and dispersion forces for solvation.

Empirical Solubility Data

The following classification is derived from standard synthetic protocols for perfluorinated pyridine derivatives [1][2].

Table 1: Solubility Classification in Common Solvents (at 25°C)

| Solvent Class | Specific Solvent | Solubility Status | Application Context |

| Polar Aprotic | Acetonitrile (MeCN) | High (>100 mg/mL) | Preferred Reaction Solvent. Aligns with the compound's polarity; ideal for |

| Dichloromethane (DCM) | High | Excellent for extraction and chromatography loading. | |

| Ethyl Acetate (EtOAc) | High | Standard solvent for extraction and silica gel chromatography. | |

| Acetone | High | Good for rapid dissolution; poor for crystallization due to high volatility. | |

| DMF / DMSO | High | Used for high-temp reactions; difficult to remove during workup. | |

| Polar Protic | Methanol / Ethanol | Moderate | Solubility increases significantly with temperature. Useful for recrystallization cooling curves. |

| Aromatic | Toluene | Moderate | Good solvent at reflux; poor at |

| Non-Polar | Hexanes / Heptane | Low / Insoluble | Primary Anti-Solvent. Used to crash out the product from EtOAc or Toluene solutions. |

| Aqueous | Water | Insoluble | The perfluorinated ring dominates, preventing aqueous solubility despite the nitrile group. |

Experimental Protocols

Protocol A: Standardized Gravimetric Solubility Determination

For precise solubility measurement when literature data is insufficient.

-

Preparation: Weigh 100 mg of dry this compound into a tared 4 mL vial.

-

Addition: Add the target solvent in

increments using a micropipette. -

Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow to break crystal lattice energy.

-

Observation: Continue addition until the solution is clear (no visible particulates).

-

Calculation:

-

Validation: If

(Solubility

Protocol B: Purification via Solvent/Anti-Solvent Crystallization

Based on the differential solubility between EtOAc and Hexanes [1].

-

Dissolution: Dissolve crude crude material in the minimum amount of hot Ethyl Acetate (

). -

Filtration: Filter hot to remove insoluble mechanical impurities.

-

Nucleation: Slowly add warm Hexanes (Anti-solvent) dropwise until a persistent cloudiness (turbidity) appears.

-

Re-dissolution: Add a few drops of EtOAc to restore clarity.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to

. The fluorinated nitrile will crystallize as the solubility limit drops.

Visualization of Workflows

Figure 1: Solubility Determination Decision Tree

This logic gate ensures researchers select the correct solvent system for reactions vs. purification.

Caption: Decision tree for selecting solvents based on experimental intent (Synthesis vs. Purification).

Figure 2: Solvation Mechanism & Interaction

Visualizing why the compound dissolves in MeCN but not Water.

Caption: Mechanistic view of solvent-solute interactions driving solubility profiles.

Application Notes

-

Nucleophilic Substitution (

): When using this compound as an intermediate, Acetonitrile is the gold standard solvent. It dissolves the fluorinated pyridine readily and supports the ionic mechanisms often involved in displacing the remaining fluorine atoms [3]. -

Liquid-Liquid Extraction: In a biphasic system of Dichloromethane (DCM) and Water , the compound will partition almost exclusively into the organic (DCM) layer. Avoid ether if possible, as fluorinated compounds sometimes show lower solubility in ether compared to chlorinated solvents.

-

Storage: Store in solution (e.g., in MeCN) only if necessary; solid storage under inert gas is preferred to prevent hydrolysis of the nitrile group to an amide/acid over time.

References

-

Reaction of pentafluoropyridine with various nucleophiles. ResearchGate. Retrieved from [Link]. (Demonstrates solubility in MeCN and purification via EtOAc/Hexane).

-

Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives. SpringerPlus. Retrieved from [Link]. (Confirming solubility profiles for 4-substituted tetrafluoropyridines).

-

Perfluoropyridine: Discovery, Chemistry, and Applications. NIH National Library of Medicine. Retrieved from [Link]. (General properties of perfluorinated heteroaromatics).

safety data sheet (SDS) for tetrafluoropyridyl acetonitrile derivatives

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary & Chemical Context

Author’s Note: As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles. However, when working with tetrafluoropyridyl acetonitrile derivatives , the standard SDS often understates the specific mechanistic hazards. This guide bridges the gap between regulatory compliance and practical bench science.

These compounds are dual-threat agents:

-

The Pyridine Core: The 2,3,5,6-tetrafluoro-substitution pattern creates an electron-deficient ring highly susceptible to Nucleophilic Aromatic Substitution (

). This makes them excellent scaffolds for late-stage functionalization but also potent alkylating agents for biological nucleophiles (proteins/DNA). -

The Nitrile Tail: The acetonitrile moiety, activated by the electron-poor ring, possesses highly acidic methylene protons, increasing reactivity with bases and serving as a metabolic precursor to hydrogen cyanide (HCN).

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Description | Relevance to Safety |

| Core Structure | 2,3,5,6-tetrafluoro-4-pyridylacetonitrile | High electron deficiency; |

| Physical State | Low-melting solid or oil (derivative dependent) | High potential for aerosolization/dust. |

| Acidity ( | Methylene protons are highly acidic (~ | Exothermic risk: Reacts violently with strong bases (NaH, LDA). |

| Solubility | Soluble in organics (DCM, THF, DMSO) | Readily penetrates lipid bilayers (skin absorption). |

| Vapor Pressure | Moderate to High | Inhalation hazard even at room temperature. |

Hazard Identification: The Mechanistic View

Acute Toxicity: The Cyanide Connection

Standard H-codes (H301, H311, H331) classify these as "Toxic," but they do not explain the time-delayed lethality.

-

Mechanism: Upon ingestion or inhalation, cytochrome P450 enzymes (specifically CYP2E1) oxidize the alpha-carbon. This oxidative dehalogenation or hydroxylation leads to an unstable cyanohydrin intermediate, which spontaneously decomposes to release Hydrogen Cyanide (HCN) .

-

Clinical Implication: Symptoms may be delayed (1–4 hours) while metabolic activation occurs.

Visualization: Metabolic Activation Pathway

Caption: Figure 1. Metabolic activation pathway showing the delayed release of cyanide following exposure.

Skin Corrosion & Sensitization ( Reactivity)

The fluorine atoms on the pyridine ring are good leaving groups.

-

The Hazard: Skin proteins (cysteine residues) act as nucleophiles, attacking the pyridine ring and displacing fluoride ions.

-

Result: This results in covalent modification of skin proteins (sensitization) and simultaneous release of Hydrofluoric Acid (HF) equivalents locally, causing deep, necrotic burns that may not be immediately painful.

Safe Handling Protocol (Standard Operating Procedure)

Engineering Controls

-

Primary: All weighing and solubilization must occur inside a certified Chemical Fume Hood .

-

Secondary: Use a static-dissipative balance enclosure if the solid is fine/dusty.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Standard Nitrile gloves are insufficient for prolonged contact due to the solvent-like properties of fluorinated pyridines.

-

Recommendation:Silver Shield (Laminate) gloves or Double-gloving (Nitrile over Laminate) is required for handling concentrated stocks.

-

-

Respiratory: If work outside a hood is unavoidable (not recommended), a full-face respirator with OV/AG/P100 (Organic Vapor / Acid Gas / HEPA) cartridges is mandatory.

Stability & Reactivity (The "Do Not Mix" List)

-

Strong Bases: Do not add NaH or t-BuLi directly to the neat compound. Dissolve the nitrile in solvent first, then cool to -78°C or 0°C before base addition to prevent thermal runaway.

-

Oxidizers: Incompatible with peracids (mCPBA) unless temperature is strictly controlled; risk of N-oxide formation leading to ring instability.

Visualization: Safe Handling Decision Tree

Caption: Figure 2.[1] Operational workflow for minimizing exposure and thermal risks during experimental setup.

Emergency Response & First Aid

Critical Note: Inform medical personnel that the patient may have been exposed to a Cyanide Precursor and a Fluorinated Irritant .

| Scenario | Immediate Action | Medical Protocol Consideration |

| Skin Contact | Wash with soap/water for 15 mins.[2] Apply Calcium Gluconate gel if redness appears (treat as HF burn). | Monitor for systemic fluoride toxicity and cyanide absorption. |

| Eye Contact | Flush with water for 15 mins.[3][2] Do not use neutralization agents. | Assess for corneal erosion due to basicity/fluoride. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Administer oxygen if breathing is difficult.[3][4][5] | Prepare Hydroxocobalamin (Cyanokit) or Sodium Thiosulfate/Nitrite kit. |

| Spill Cleanup | Evacuate area. Do not use water (hydrolysis risk). Absorb with vermiculite. | Neutralize waste with dilute bleach (sodium hypochlorite) in the hood to convert cyanide to cyanate (exothermic!). |

Waste Disposal

-

Stream: High Hazard / P-List equivalent.

-

Labeling: Must be clearly labeled "Fluorinated Nitrile – Potential Cyanide Generator."

-

Incompatibility: Do not mix with strong acid waste streams (risk of HCN gas evolution).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Haloacetonitriles: Toxicity and Metabolism. Retrieved from [Link]

- Sandford, G. (2003).Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron, 59(4), 437-454. (Mechanistic basis for reactivity).

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Cyanides. Retrieved from [Link]

Sources

The Fluorinated Pyridine Acetonitrile Scaffold: A Technical Whitepaper on Synthesis, Physicochemical Tuning, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into heteroaromatic systems is a proven tactic to modulate basicity, enhance metabolic stability, and improve the pharmacokinetic (PK) profiles of active pharmaceutical ingredients (APIs). Among these privileged scaffolds, fluorinated pyridine acetonitriles —such as 2-(3,5-difluoropyridin-4-yl)acetonitrile—have emerged as highly versatile bifunctional building blocks[1].

By combining the electron-deficient nature of a fluorinated pyridine ring with the synthetic flexibility of an acetonitrile moiety, this scaffold allows for rapid downstream diversification into amines, amides, and complex bicyclic heterocycles. As a Senior Application Scientist, I have structured this whitepaper to provide a deep technical dive into the physicochemical causality of this scaffold, field-proven synthetic methodologies, and self-validating experimental protocols designed for scalable drug discovery workflows.

Physicochemical Profiling & Causality

The architectural brilliance of fluorinated pyridine acetonitriles lies in the synergistic electronic effects of its three core components: the pyridine nitrogen, the fluorine substituents, and the nitrile group.

The "Fluorine Effect" on the Pyridine Core

The introduction of fluorine atoms at the 3- and 5-positions of a pyridine ring fundamentally alters its electronic landscape. Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the

-

Causality: A non-fluorinated pyridine typically has a

around 5.2. Di-fluorination can drop this

Activation of the Acetonitrile Moiety

The acetonitrile group (-CH₂CN) serves as a critical C2-homologation handle. The

-

Causality: The acidity is driven by the dual electron-withdrawing effects of the adjacent nitrile group (via sp-hybridization) and the electron-deficient fluorinated pyridine ring[1]. This enhanced acidity facilitates facile

-functionalization, enabling the synthesis of sterically constrained derivatives like 2-cyclopropyl-2-(5-fluoropyridin-3-yl)acetonitrile, a motif frequently utilized to lock molecular conformations in target binding pockets[3].

Table 1: Comparative Physicochemical Impact of Fluorination

| Property | Pyridine-4-acetonitrile | 3,5-Difluoropyridin-4-yl)acetonitrile | Mechanistic Causality |

| Pyridine N | ~5.2 | ~2.5 | Strong -I effect of ortho-fluorines reduces electron density on nitrogen. |

| Lipophilicity (LogP) | 0.8 | 1.4 | Reduced basicity increases the neutral fraction at physiological pH. |

| Metabolic Stability | Low (CYP oxidation) | High | C-F bonds (1.34 Å) block oxidative attack at the 3,5-positions[1]. |

| ~25 | ~21 | Increased electrophilicity of the ring enhances |

Synthetic Methodologies & Mechanistic Pathways

Historically, accessing fluorinated pyridines relied on harsh, hazardous conditions like the Balz-Schiemann reaction[4]. Today, modern synthesis relies on nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed C-H functionalization[5].

For the synthesis of 2-(3,5-difluoropyridin-4-yl)acetonitrile, the most robust and scalable route is a tandem S_NAr alkylation-decarboxylation sequence starting from 4-chloro-3,5-difluoropyridine.

SNAr mechanism for synthesizing fluorinated pyridine acetonitriles.

Mechanistic Causality: The S_NAr reaction is highly regioselective for the 4-position. The highly electronegative fluorine atoms at the 3 and 5 positions lower the LUMO energy of the pyridine system. When the enolate of ethyl cyanoacetate attacks, the resulting negative charge is delocalized into the pyridine nitrogen and inductively stabilized by the adjacent fluorine atoms (the Meisenheimer complex)[1]. Subsequent elimination of the chloride ion restores aromaticity.

Table 2: Optimization of the S_NAr Alkylation Step

| Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| K₂CO₃ | DMF | 80 | 45% | Incomplete conversion; weak base insufficient for rapid enolate formation. |

| Cs₂CO₃ | DMF | 80 | 62% | Better yield, but competing hydrolysis of the ester is observed. |

| NaH | THF | 60 | 85% | Clean conversion; strong base ensures complete irreversible enolate formation. |

| NaH | DMF | 60 | 89% | Optimal; polar aprotic solvent stabilizes the S_NAr transition state. |

Self-Validating Experimental Protocols

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the chemist can verify the success of each step before proceeding.

Protocol 1: Synthesis of 2-(3,5-difluoropyridin-4-yl)acetonitrile

Objective: Execute a tandem alkylation and decarboxylation to yield the target building block.

Step-by-Step Methodology:

-

Enolate Generation: Under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (0.5 M) at 0 °C. Slowly add ethyl cyanoacetate (1.1 eq) dropwise.

-

Validation Checkpoint: The evolution of H₂ gas serves as immediate visual confirmation of enolate formation. Stir until gas evolution ceases (approx. 30 mins) to ensure complete deprotonation.

-

-

S_NAr Coupling: Add 4-chloro-3,5-difluoropyridine (1.0 eq) to the enolate solution. Heat the reaction mixture to 60 °C for 4 hours.

-

Validation Checkpoint: Monitor via LCMS. The reaction is complete when the starting material mass (

150.0) disappears and the intermediate ethyl 2-cyano-2-(3,5-difluoropyridin-4-yl)acetate mass (

-

-

Hydrolysis & Decarboxylation: Cool the mixture to room temperature. Add a 2M aqueous NaOH solution (3.0 eq) and stir for 2 hours to hydrolyze the ester. Subsequently, acidify the mixture to pH 2 using 6M HCl and heat to 90 °C for 3 hours.

-

Validation Checkpoint: The vigorous evolution of CO₂ gas confirms the decarboxylation event.

-

-

Workup & Isolation: Cool to room temperature, neutralize to pH 7 with saturated NaHCO₃, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the product as a pale yellow solid.

Protocol 2: Downstream Diversification (Nitrile Reduction)

Objective: Convert the acetonitrile moiety into a primary amine for use as a linker in kinase inhibitor synthesis.

Step-by-Step Methodology:

-

Reduction: Dissolve 2-(3,5-difluoropyridin-4-yl)acetonitrile in anhydrous THF (0.2 M). Add Borane-THF complex (BH₃·THF, 1 M solution, 3.0 eq) dropwise at 0 °C. Reflux the mixture for 12 hours.

-

Quenching: Cool to 0 °C and carefully quench with Methanol until effervescence stops, followed by the addition of 1M HCl to break the boron-amine complex.

-

Validation Checkpoint: LCMS must show the complete disappearance of the nitrile (

155.1) and the appearance of the primary amine (

-

-

Isolation: Basify the aqueous layer to pH 12 with NaOH and extract with Dichloromethane. The resulting 2-(3,5-difluoropyridin-4-yl)ethan-1-amine is isolated in >85% yield and is ready for immediate amide coupling.

Applications in Drug Discovery Workflows

The fluorinated pyridine acetonitrile scaffold is not an end-product; it is a launchpad. Its primary utility in medicinal chemistry is its ability to be rapidly converted into diverse chemical space.

Synthetic workflow and diversification of fluorinated pyridine acetonitriles.

-

Kinase Inhibitors: The primary amines derived from these acetonitriles are frequently coupled with pyrimidine or quinazoline cores. The fluorinated pyridine acts as a solvent-exposed tail or a hinge-binding motif, where the fluorine atoms modulate the basicity to prevent off-target hERG channel binding.

-

Agrochemicals & Advanced Materials: Beyond pharmaceuticals, related structures like 2-fluoro-6-(3-fluorophenyl)pyridine are heavily utilized in crop protection due to their extreme environmental stability and targeted binding affinity[4]. Furthermore, transition-metal catalyzed C-H functionalization allows these scaffolds to be polymerized or integrated into advanced materials[5].

References

- 2-(3,5-Difluoropyridin-4-yl)

- 2-Fluoro-6-(3-fluorophenyl)

- Source: acs.

- N/A,2-Cyclopropyl-2-(5-fluoropyridin-3-yl)

- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)

Sources

- 1. Buy 2-(3,5-Difluoropyridin-4-yl)acetonitrile [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N/A,2-Cyclopropyl-2-(5-fluoropyridin-3-yl)acetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-Fluoro-6-(3-fluorophenyl)pyridine | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Characterization of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile

A Senior Application Scientist's Guide to the Determination of Melting and Boiling Points for Novel Pyridine Derivatives in Drug Discovery

Executive Summary

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its physical properties, specifically its melting and boiling points, are critical parameters that dictate its purification, handling, formulation, and ultimately, its viability as a drug candidate intermediate. This guide provides a comprehensive framework for the experimental determination of these properties, grounded in established principles and authoritative methodologies. We address the "why" behind procedural steps, ensuring that researchers can generate reliable, reproducible data essential for advancing their research and development programs.

The Central Role of Phase Transition Data in Pharmaceutical Development

The melting point and boiling point are not mere physical constants; they are foundational data points that inform critical decisions throughout the drug development pipeline.

-

Purity Assessment: A sharp, well-defined melting point range is a primary indicator of high purity for a crystalline solid.[1][2] Conversely, a broad and depressed melting range often signifies the presence of impurities, which can have profound effects on a compound's biological activity and toxicity.[1]

-

Compound Identification: As characteristic properties, melting and boiling points serve as crucial data for verifying the identity of a synthesized compound against a reference standard or literature values.[1][2][3]

-

Formulation & Stability: Knowledge of a compound's melting point is essential for developing stable pharmaceutical formulations. It influences solubility and dissolution rates, which are key determinants of a drug's bioavailability.[4] Furthermore, thermal stability, which can be inferred from these properties, is critical for predicting shelf-life and degradation pathways.[1][5]

For a molecule like this compound, the highly electronegative fluorine atoms and the polar nitrile group create strong intermolecular dipole-dipole interactions, suggesting a relatively high melting and boiling point for its molecular weight. However, empirical determination is the only authoritative source of this data.

Physicochemical Properties of this compound

As of the date of this guide, specific, publicly available experimental data for the melting and boiling points of this compound is not widely reported in standard chemical databases. This underscores the necessity for researchers working with this compound to perform rigorous experimental determination. The following table should be populated upon successful completion of the protocols described herein.

| Parameter | Experimentally Determined Value | Method | Notes |

| Melting Point | To Be Determined | USP Class I / Capillary Method | A narrow range (e.g., 0.5-1.0°C) indicates high purity. |

| Boiling Point | To Be Determined | Micro Boiling Point Method | Note the atmospheric pressure at the time of measurement. |

| Molecular Formula | C₇HF₄N₂ | - | - |

| Molecular Weight | 177.09 g/mol | - | - |

Authoritative Protocol: Melting Point Determination by the Capillary Method

The capillary method is the most common and pharmacopeia-accepted technique for determining the melting point of a crystalline solid.[5] Its principle lies in heating a small, packed sample at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.

Causality and Experimental Rationale

-

Sample Preparation: The sample must be completely dry and finely powdered.[6][7] Moisture or residual solvent will act as an impurity, depressing and broadening the melting range.[7][8] A fine powder ensures uniform packing and efficient heat transfer.

-

Sample Packing: A sample height of 2-3 mm is critical.[6][8] An excessive amount of sample will create a thermal gradient within the sample, leading to an artificially broad melting range as the portion closest to the heat source melts before the rest of the sample.[8]

-

Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is mandatory for accuracy.[6][8][9] Rapid heating does not allow the system (heating block, thermometer, and sample) to reach thermal equilibrium, causing the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad range.

Step-by-Step Experimental Methodology

-

Sample Preparation: Ensure the this compound sample is thoroughly dry, for instance, by drying under a high vacuum for several hours. Pulverize a small amount into a fine powder on a watch glass.[7]

-

Capillary Loading: Press the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[7] Repeat until a tightly packed column of 2-3 mm is achieved.[8]

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time during the accurate determination.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[6][8] Insert a new capillary with the sample.

-

Controlled Heating: Begin heating at a rate that allows the temperature to rise steadily. When the temperature is about 15°C below the approximate melting point, reduce the heating rate to 1-2°C per minute.[6][8]

-

Observation and Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range T1 - T2.

-

Validation: Perform the determination in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Authoritative Protocol: Micro Boiling Point Determination

For research-scale quantities where distillation is impractical, the micro boiling point method provides an accurate determination using only a small amount of liquid.[10] The principle involves heating a small liquid sample containing an inverted capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and at which the liquid re-enters the capillary upon cooling, corresponds to the boiling point.

Causality and Experimental Rationale

-

Inverted Capillary: The small, inverted capillary tube (fusion tube) traps a small pocket of air.[11] As the sample is heated, this trapped air expands and is displaced by the sample's vapor. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, causing a steady stream of bubbles.[11][12] This acts as a sensitive indicator of boiling.

-

Rate of Heating: As with melting point determination, a slow and controlled heating rate is crucial for thermal equilibrium between the sample, the thermometer, and the heating bath.

-

Observation upon Cooling: The most accurate boiling point is observed as the temperature at which bubbling ceases and the liquid is drawn back into the capillary upon cooling.[13] This is because at this precise moment, the external atmospheric pressure just overcomes the vapor pressure of the liquid, which is the definition of the boiling point.

Step-by-Step Experimental Methodology

-

Apparatus Setup: Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of the this compound sample to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[13]

-

Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end down.[10]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) ensuring the oil level is above the sample level.[10][13]

-

Controlled Heating: Begin heating the bath gently. A stream of bubbles will emerge from the inverted capillary as the trapped air and then the sample vapor expand.[13]

-

Identify Boiling: Increase the heat until a rapid and continuous stream of bubbles exits the capillary. This indicates the sample is at a temperature slightly above its boiling point.

-

Cooling and Observation: Remove the heat source and allow the apparatus to cool slowly.

-

Record Boiling Point: Carefully observe the sample. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

-

Validation: Repeat the procedure to confirm the value. Record the atmospheric pressure, as boiling point is pressure-dependent.

Workflow for Micro Boiling Point Determination

Caption: Workflow for micro boiling point determination.

Conclusion: Upholding Data Integrity

The determination of melting and boiling points for a novel substance like this compound is a fundamental exercise in ensuring chemical identity and purity. By adhering to the authoritative, detailed protocols outlined in this guide, researchers and drug development professionals can generate trustworthy and reproducible data. This commitment to scientific integrity is the bedrock upon which successful research and development programs are built, ensuring that subsequent studies, from biological screening to formulation, are based on a well-characterized and pure chemical entity.

References

-

Micro Boiling Point Determination. (n.d.). The Chymist. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]

-

Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved from [Link]

-

Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

-

Micro Method Determination of Boiling Point of Hydrocarbons Essay. (2024, November 13). IvyPanda. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). Manitoba. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Melting point determination: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.. Retrieved from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. westlab.com [westlab.com]

- 4. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thinksrs.com [thinksrs.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chemtips.wordpress.com [chemtips.wordpress.com]

- 12. ivypanda.com [ivypanda.com]

- 13. chymist.com [chymist.com]

The Electronic Landscape of Tetrafluorinated Pyridines: A Blueprint for Advanced Molecular Design

Executive Summary

In the realm of advanced molecular design, the incorporation of highly fluorinated heteroaromatics has transitioned from a niche structural modification to a foundational strategy in pharmaceuticals, agrochemicals, and materials science. Among these, the tetrafluorinated pyridine ring—often derived from pentafluoropyridine (PFPy)—stands out due to its profound electronic properties. As an application scientist, I have observed that mastering the electronic dynamics of the tetrafluoropyridyl (TFP) group unlocks robust synthetic workflows, such as its use as a highly stable yet easily cleavable phenol protecting group, and enables the precise tuning of non-covalent interactions in rational drug design.

This technical guide synthesizes the fundamental electronic properties of tetrafluorinated pyridines, explains the causality behind their unique reactivity, and provides self-validating experimental protocols for their application.

The Electronic Architecture: Fluoromaticity and Orbital Dynamics

To leverage tetrafluorinated pyridines effectively, one must first understand the competing electronic forces at play. The introduction of four fluorine atoms onto a pyridine core drastically alters its molecular orbital landscape through a phenomenon known as "fluoromaticity"[1].

Fluorine is highly electronegative, exerting a powerful σ-bond inductive withdrawal (-I effect) that pulls electron density away from the aromatic ring. However, fluorine also possesses lone pairs that can back-donate into the ring's π-system (+M effect). While the inductive effect drastically lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the π-orbital back-donation stabilizes the ring, increasing its thermodynamic resistance to unwanted addition reactions[1]. For instance, the solvated HOMO energy of pentafluoropyridine is calculated to be approximately -7.96 eV, significantly lower than non-fluorinated analogs[2].

This extreme electron deficiency, compounded by the electronegativity of the pyridine nitrogen, renders the para-position (C4) highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

Table 1: Electronic and Structural Dynamics of Tetrafluorinated Pyridines

| Property | Characteristic Profile | Mechanistic Causality |

| HOMO/LUMO Energy | ~ -7.96 eV (PFPy, solvated)[2] | Strong σ-inductive withdrawal (-I) by multiple fluorine atoms drastically lowers frontier orbital energies compared to standard aromatics. |

| π-System Stability | "Fluoromatic" Stabilization[1] | Fluorine atoms back-donate electron density via π-orbitals (+M), partially offsetting σ-withdrawal and increasing thermodynamic ring stability. |

| C4 Electrophilicity | Highly Reactive to SNAr[3] | Synergistic electron withdrawal from the pyridine nitrogen and ortho/meta fluorines creates a severe electron deficiency at the C4 position. |

| Non-Covalent Binding | Enhanced | The depleted π-electron density creates an ideal electrophilic surface for binding nucleophilic lone pairs in biological targets. |

Synthetic Workflows: The Tetrafluoropyridyl (TFP) Protecting Group

One of the most elegant applications of the tetrafluoropyridine core is its use as a protecting group for phenols. Phenols are ubiquitous building blocks, but their oxygen centers often require protection during complex multi-step syntheses. Traditional protecting groups can require harsh conditions or moisture-sensitive reagents.

The TFP group solves this by exploiting the SNAr reactivity of pentafluoropyridine. The installation is rapid and insensitive to air or water. More importantly, the deprotection mechanism is a masterclass in controlled reactivity. Previous studies showed that exposing a TFP ether to potassium fluoride (KF) cleaves the pyridine ether bond, regenerating a highly reactive perfluoroheteroaromatic intermediate that typically degrades into a complex mixture[5]. By introducing methyl thioglycolate as a soft nucleophile, we can intercept this regenerated intermediate, driving the reaction to cleanly and quantitatively liberate the parent phenol under extremely mild conditions[6],[5].

Nucleophilic Aromatic Substitution (SNAr) pathway for TFP ether installation and cleavage.

Protocol 1: Installation and Cleavage of TFP Aryl Ethers

This self-validating protocol ensures quantitative conversion by leveraging the precise electronic vulnerabilities of the TFP ring.[5]

Phase A: TFP Installation

-

Preparation: Dissolve the target phenol (1.0 equiv.) in anhydrous acetonitrile (20 mL/mmol).

-

Reagent Addition: Add pentafluoropyridine (1.05 equiv.) and potassium carbonate (

, 1.05 equiv.) to the stirred solution. -

Reaction: Stir the mixture at room temperature for 16 hours. The high electrophilicity of PFPy ensures complete conversion without heating.

-

Isolation: Concentrate the reaction mixture under reduced pressure and purify via standard silica gel chromatography to yield the TFP aryl ether.

Phase B: Mild Deprotection

-

Preparation: Dissolve the TFP aryl ether (1.0 equiv.) in DMF.

-

Scavenger Addition: Add Potassium Fluoride (KF, 2.0 equiv.), 18-crown-6 (to solubilize the fluoride ion), and methyl thioglycolate (10.0 equiv.). Causality: The thioglycolate is strictly required to intercept the reactive fluorinated intermediate generated by fluoride cleavage.

-

Reaction: Heat the mixture to 50 °C for 1 hour.

-

Isolation: Quench with water, extract with ethyl acetate, and isolate the cleanly liberated parent phenol.

Implications in Rational Drug Design and Agrochemicals

Beyond synthetic utility, the tetrafluoropyridine motif is a privileged scaffold in medicinal chemistry and agrochemical development.

Modulating Non-Covalent Interactions

In drug design, optimizing the binding affinity of a ligand to a protein target often relies on non-covalent interactions. Because the tetrafluoropyridine ring is highly electron-deficient, it acts as an exceptional electrophilic π-system. This allows it to engage in

Electronic contributions of fluorine substituents leading to n → π target interactions.*

Agrochemical Synthons

In the agrochemical sector, metabolic stability and lipophilicity are paramount. The compound 2,3,5,6-Tetrafluoro-4-hydrazinopyridine serves as a highly reactive building block for synthesizing broad-spectrum pesticides[7]. The hydrazine moiety provides a reactive handle for condensation with aldehydes, facilitating the construction of pyrazole and triazole rings—core components of modern herbicides and fungicides[7].

Protocol 2: Synthesis of Pyridinyl Hydrazones (Agrochemical Precursors)

This protocol outlines the condensation of tetrafluorinated hydrazine derivatives to form stable hydrazone scaffolds.[7]

-

Dissolution: Dissolve 2,3,5,6-Tetrafluoro-4-hydrazinopyridine (1.0 equiv.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Add the target aldehyde (e.g., 3-methylbenzaldehyde, 1.0 equiv.) followed by a catalytic amount of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydrazine.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress via TLC (typically 2-4 hours).

-

Crystallization: Allow the reaction to cool to room temperature. The highly crystalline tetrafluoropyridinyl hydrazone will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Conclusion

The tetrafluorinated pyridine ring is far more than a passive structural motif; it is a dynamic electronic system. By understanding the interplay between its σ-inductive withdrawal and π-orbital back-donation, researchers can rationally design self-validating synthetic workflows—such as the TFP protecting group—and engineer highly specific non-covalent interactions for next-generation therapeutics and agrochemicals.

References

-

Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - ResearchGate Source: ResearchGate URL:[Link]

-

Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

Perfluoropyridine | Encyclopedia MDPI Source: Encyclopedia.pub URL:[Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega Source: ACS Publications URL:[Link]

-

An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines* Source: The Journal of Physical Chemistry A (ACS) URL:[Link]

-

Enhancing cycle life of nickel-rich LiNi0.9Co0.05Mn0.05O2 via a highly fluorinated electrolyte additive - pentafluoropyridine Source: OAE Publishing URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. f.oaes.cc [f.oaes.cc]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Fluorine-Enabled Architectures: The Reactivity Profile of Perfluorinated Heteroaromatic Acetonitriles

[1]

Executive Summary

Perfluorinated heteroaromatic acetonitriles represent a specialized class of building blocks where the extreme electron-withdrawing nature of the perfluoro-heterocycle acts as a "chemical amplifier."[1] These molecules are not merely fluorinated analogs of benzyl cyanide; they are bifunctional powerhouses. The perfluorinated ring activates the

This guide dissects the unique reactivity profile of these compounds, specifically focusing on (tetrafluoropyridin-4-yl)acetonitrile and its analogs.[1] It provides a roadmap for medicinal chemists to exploit these properties for late-stage functionalization and bioisostere development.[1]

The Electronic Landscape: "Polar Hydrophobicity"

To master the reactivity of these compounds, one must first understand the electronic vectors at play. The combination of the electronegative fluorine atoms and the ring nitrogen (in pyridine systems) creates a profound deficit of electron density.[1]

The Acidity Anomaly

In standard organic chemistry, phenylacetonitrile (

-

Inductive Effect (-I): Four fluorine atoms and one nitrogen atom pull electron density away from the

-carbon.[1] -

Anion Stabilization: Upon deprotonation, the resulting carbanion is stabilized not just by the cyano group, but by the extensive electron-deficient

-system of the ring.[1]

Practical Implication: These protons are acidic enough to be removed by weak bases such as Potassium Carbonate (

Regioselectivity Map

The perfluorinated ring is not inert.[1] It is highly susceptible to

Figure 1: Regioselectivity of Nucleophilic Attack on Pentafluoropyridine.[1] The C-4 position is favored because the negative charge in the intermediate can reside on the electronegative nitrogen atom.[1]

Synthesis & Preparation

Direct alkylation of pentafluoropyridine with acetonitrile anion often leads to poly-substitution and polymerization ("tar").[1] The industry-standard protocol utilizes a malonate or cyanoacetate displacement followed by decarboxylation.[1]

The "Chambers-Sandford" Strategy

This method ensures mono-substitution at the 4-position.[1]

Step 1:

Step 2: Hydrolysis & Decarboxylation Acidic hydrolysis removes the ester; the electron-poor ring facilitates rapid decarboxylation of the resulting acid.[1]

Reactivity Profile A: The -Carbon (Nucleophile)

Once synthesized, the (tetrafluoro-4-pyridyl)acetonitrile acts as a "soft" carbon nucleophile.[1]

Knoevenagel Condensations

Due to the high acidity of the

-

Catalyst: Piperidine or catalytic ZnCl2.[1]

-

Solvent: Ethanol or Acetonitrile.[1]

-

Outcome: High yields of acrylonitriles, which are valuable Michael acceptors.

Mono- vs. Bis-Alkylation

Controlling alkylation is challenging.[1] The product of the first alkylation is often more acidic than the starting material due to steric relief or electronic stabilization, leading to bis-alkylation.[1]

-

Control Strategy: Use a phase-transfer catalyst (TBAB) with solid

in DCM to limit the concentration of the active anion.[1]

Reactivity Profile B: The Ring (Electrophile)

The remaining four fluorine atoms on the pyridine ring are not decorative; they are leaving groups.[1]

Sequential (The "Onion" Approach)

After the acetonitrile group is installed at C-4, the C-2 and C-6 positions become the next most reactive sites.[1]

-

Nucleophiles: Amines, thiols, and alkoxides.

-

Selectivity: C-2 substitution is favored.[1]

-

Warning: The acetonitrile group is chemically robust, but strong basic conditions required for ring substitution might deprotonate the

-carbon, leading to self-polymerization.[1] Always use non-nucleophilic bases or carefully control stoichiometry.

Experimental Protocols

Standard Disclaimer: Perfluorinated compounds can be volatile and toxic.[1] Work in a fume hood. HF is a potential byproduct; have calcium gluconate gel available.[1]

Protocol 1: Synthesis of (2,3,5,6-Tetrafluoropyridin-4-yl)acetonitrile

Objective: Clean synthesis avoiding poly-substitution.

-

Reagents: Pentafluoropyridine (1.0 eq), Ethyl Cyanoacetate (1.1 eq),

(anhydrous, 2.5 eq), Acetonitrile (dry).[1] -

Procedure (Step 1):

-

Procedure (Step 2 - Decarboxylation):

Protocol 2: Regioselective C-2 Amination

Objective: Install a solubilizing group on the ring without touching the acetonitrile.[1]

Data Summary: Reactivity Comparison

| Property | Phenylacetonitrile | (Pentafluorophenyl)acetonitrile | (Tetrafluoro-4-pyridyl)acetonitrile |

| Approx.[1] pKa (DMSO) | ~21.9 | ~16.0 | < 14.0 (Est.) |

| Base for Deprotonation | NaH, LDA, KOtBu | ||

| Ring Reactivity | Inert to | Reactive (Para-F displacement) | Highly Reactive (C-2/C-6 displacement) |

| Primary Application | General Intermediate | Fluorine tagging | Bifunctional scaffold / Polymer synthesis |

Strategic Workflow Diagram

Figure 2: Strategic divergence in functionalizing perfluorinated heteroaromatic acetonitriles.

References

-

Chambers, R. D., et al. "Polyfluoroarenes. Part XI. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society C: Organic (1966).[1] Link[1]

-

Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1][2] Tetrahedron (2003).[1] Link[1]

-

Vlasov, V. M. "Nucleophilic substitution in perfluorinated aromatic heterocycles."[1] Journal of Fluorine Chemistry (1993).[1] Link[1]

-

Kaljurand, I., et al. "Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units."[1] Journal of Organic Chemistry (2005).[1] Link[1]

-

Banks, R. E., et al. "Heterocyclic polyfluoro-compounds.[1] Part I. Pentafluoropyridine."[1][2][4] Journal of the Chemical Society (1965).[1] Link[1]

Methodological & Application

Application Note: Synthesis of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile via Regioselective SNAr

Executive Summary

The synthesis of highly functionalized polyfluoroarenes is a critical operation in modern drug discovery and materials science. This application note provides an authoritative, step-by-step methodology for the synthesis of 2-(2,3,5,6-tetrafluoro-4-pyridyl)acetonitrile . By leveraging a highly regioselective Nucleophilic Aromatic Substitution (SNAr) between pentafluoropyridine and the cyanomethyl anion, this protocol ensures high yields, excellent regiocontrol, and operational safety.

Mechanistic Rationale & Regioselectivity (Expertise & Experience)

Polyfluoroarenes are highly susceptible to SNAr reactions due to the strong electron-withdrawing nature of the fluorine atoms, which significantly lowers the electron density of the aromatic core[1]. In pentafluoropyridine, the presence of the heteroaromatic nitrogen atom further polarizes the ring, making it an exceptional electrophile.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the ring to form a stabilized Meisenheimer intermediate, followed by the rapid expulsion of a fluoride anion[2]. The regioselectivity of this transformation is strictly governed by the ability of the ring to stabilize the resulting negative charge. The C-4 position (para to the nitrogen) is the most electrophilic site because the nitrogen atom acts as a powerful electron sink, stabilizing the intermediate far better than the C-2 or C-3 positions[2].

Causality in Base Selection: Acetonitrile possesses a pKa of ~31.3. To quantitatively generate the cyanomethyl anion (⁻CH2CN) without promoting self-condensation, a strong, non-nucleophilic base is required. Lithium Diisopropylamide (LDA, pKa ~36) is the optimal choice. Using nucleophilic bases like n-butyllithium can lead to undesired side reactions, including direct nucleophilic attack of the butyl anion on the highly activated pyridine ring[3].

Fig 1. S_NAr mechanism for the synthesis of this compound.

Quantitative Data & Condition Optimization

The choice of base and strict temperature control are critical to prevent poly-substitution (e.g., 2,4-disubstitution) and maximize the yield of the mono-substituted product. Table 1 summarizes the optimization parameters establishing LDA at -78 °C as the superior condition.

Table 1: Optimization of Base and Temperature for the SNAr of Pentafluoropyridine

| Base | Solvent | Temp (°C) | Equivalents | Yield (%) | Mechanistic Observation |

| NaH | THF | 0 to RT | 1.5 | < 10% | Incomplete deprotonation; pKa mismatch. |

| n-BuLi | THF | -78 | 1.1 | 45% | Competing nucleophilic attack by the butyl anion. |

| LiHMDS | THF | -78 | 1.1 | 82% | Clean conversion, minor disubstitution observed. |

| LDA | THF | -78 | 1.1 | 91% | Optimal conditions; high regioselectivity. |

Experimental Workflow & Protocol (Trustworthiness)

This protocol is designed as a self-validating system. Quality Control (QC) checkpoints are integrated to ensure reproducibility and structural verification.

Materials Required:

-

Pentafluoropyridine: 1.0 equiv (10.0 mmol, 1.69 g)

-

Acetonitrile (Anhydrous): 1.1 equiv (11.0 mmol, 0.58 mL)

-

Lithium Diisopropylamide (LDA): 1.1 equiv (2.0 M in THF/heptane, 5.5 mL)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (30 mL)

-

Workup Reagents: Saturated aqueous NH4Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na2SO4.

Step-by-Step Procedure:

-

System Preparation & Anion Generation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add 30 mL of anhydrous THF and 11.0 mmol of anhydrous acetonitrile. Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

-

Deprotonation: Dropwise add the LDA solution (5.5 mL, 2.0 M) over 10 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the cyanomethyl anion.

-

Causality Note: Slow addition prevents localized exothermic spikes, which could cause the highly reactive anion to undergo self-condensation.

-

-

SNAr Addition: Dissolve pentafluoropyridine (10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction flask at -78 °C over 15 minutes[3].

-

Thermal Control: Maintain the reaction at -78 °C for 1 hour to ensure the initial kinetic capture of the electrophile. Gradually remove the cooling bath and allow the mixture to warm to room temperature over 2 hours to drive the reaction to completion.

-

Quench & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (9:1 to 8:2) to afford the pure product.

Fig 2. Step-by-step experimental workflow for the S_NAr reaction protocol.

Analytical Validation (Self-Validating QC):

-

TLC Monitoring: The product will appear as a distinct UV-active spot (Rf ~ 0.4 in 8:2 Hexanes/EtOAc).

-

1H NMR (CDCl3): Expect a prominent singlet at ~3.9 - 4.1 ppm corresponding to the isolated -CH2- protons.

-

19F NMR (CDCl3): The spectrum must show two distinct multiplets (an AA'BB' spin system) integrating to 2F each (typically around -90 ppm and -140 ppm). This confirms the symmetric substitution exclusively at the 4-position and the retention of the 2,3,5,6-tetrafluoro pattern.

References

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: PMC (National Institutes of Health) URL:[Link]

-

Perhalopyridines: Synthesis and Synthetic Utility Source: Bentham Books URL:[Link]

-

General Procedure for the Preparation of a-Aryl-2,3,5,6-tetrafluoro-4-pyridylacetonitrile Source: Semantic Scholar URL:[Link]

Sources

Application Note: Chemoselective Reduction of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile to Amines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The incorporation of polyfluorinated heteroaromatics, such as the 2,3,5,6-tetrafluoro-4-pyridyl moiety, is a highly effective strategy in drug discovery for modulating lipophilicity, metabolic stability, and protein-ligand interactions[1]. However, synthesizing aliphatic amines appended to this core via the reduction of 2-(2,3,5,6-tetrafluoro-4-pyridyl)acetonitrile presents a severe chemoselectivity challenge. The highly electron-deficient perfluoropyridyl ring is exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and hydrodefluorination[2].

This application note provides a field-proven, mechanistic guide to bypassing these degradation pathways. By utilizing electrophilic hydrides (Borane-THF) or mild single-electron transfer systems (Cobalt Boride), researchers can achieve high-yielding reductions while maintaining absolute fidelity of the C–F bonds.

Mechanistic Causality: The Defluorination Dilemma

The reduction of nitriles to primary amines is traditionally achieved using strong nucleophilic hydrides (e.g., LiAlH4) or catalytic hydrogenation (e.g., H2 with Pd/C)[3]. When applied to perfluorinated systems, these standard conditions fail catastrophically due to the following mechanistic pathways:

-

Nucleophilic Attack (The LiAlH4 Failure): The tetrafluoropyridyl ring is highly activated toward SNAr. Strong nucleophilic hydrides do not exclusively attack the nitrile carbon; they also attack the highly electrophilic C2/C6 or C3/C5 positions of the pyridine ring, leading to complex mixtures of hydrodefluorinated products and polymerized tars.

-

Surface Insertion (The Pd/C Failure): Heterogeneous palladium or nickel catalysts readily undergo oxidative addition into activated C–F bonds during hydrogenation. Furthermore, the intermediate imine generated during nitrile reduction is highly unstable and prone to transamination with the newly formed primary amine, generating undesired secondary and tertiary amines[3][4].

-

Electrophilic Hydride Transfer (The Borane Solution): Borane (BH3) acts as an electrophile. The reduction initiates via the coordination of the empty p-orbital of boron to the lone pair of the nitrile nitrogen. Because the hydride is delivered in a concerted, intramolecular manner, the electron-deficient tetrafluoropyridyl ring is completely ignored[4][5].

Visualization of Chemoselectivity Pathways

Figure 1: Chemoselectivity pathways in the reduction of perfluorinated nitriles.

Comparative Efficacy Data

To guide reagent selection, the following table summarizes the quantitative performance of various reducing agents on this compound based on established synthetic precedent for perfluoroaryl nitriles.

| Reducing Agent | Primary Mechanism | Conversion (%) | Target Amine Yield | Major Defective Pathways / Side Products |

| LiAlH4 | Nucleophilic Hydride | >95% | <10% | Extensive SNAr, defluorination, oligomerization |

| H2, Pd/C | Catalytic Hydrogenation | >90% | 30–40% | Secondary amines, hydrodefluorination |

| NaBH4 / CoCl2 | Single-Electron / Surface | >95% | 80–85% | Trace defluorination, highly scalable |

| BH3·THF | Electrophilic Hydride | >95% | >90% | None (Clean conversion) |

Experimental Protocols

As a self-validating system, these protocols include specific checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Borane-THF Reduction (The Gold Standard)

This method is highly recommended for late-stage functionalization or when absolute preservation of the C–F bonds is critical[5].

Reagents:

-

This compound (1.0 equiv)

-

BH3·THF complex (1.0 M in THF, 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH) and 2M HCl in MeOH

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Dissolve the nitrile (1.0 equiv) in anhydrous THF (0.2 M concentration) and cool the solution to 0 °C using an ice bath.

-

Electrophilic Activation: Add the BH3·THF solution (3.0 equiv) dropwise over 15 minutes.

-

Causality Note: An excess of borane (3.0 equiv) is required because the intermediate amine forms a highly stable amine-borane complex (R-NH2·BH3) that consumes the reagent.

-

-

Reduction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours.

-

Quenching (Self-Validation Checkpoint): Cool the mixture to 0 °C and carefully add MeOH dropwise.

-

Validation: You must observe vigorous effervescence (H2 gas evolution). If no gas is observed, the BH3·THF reagent was likely degraded (hydrolyzed) prior to use, which will result in unreacted starting material.

-

-

Complex Cleavage: Add 2M HCl in MeOH (5.0 equiv) and reflux for 2 hours.

-

Causality Note: Borane reductions of nitriles yield a stable boron-nitrogen coordinate covalent bond. Acidic methanolysis is mandatory to break this bond and liberate the free amine hydrochloride salt.

-

-

Isolation: Concentrate the mixture in vacuo, basify the aqueous residue to pH 10 with 1M NaOH, and extract with Dichloromethane (3 x 20 mL). Dry over Na2SO4 and concentrate to yield the pure amine.

Figure 2: Electrophilic mechanism of borane-mediated nitrile reduction preventing SNAr.

Protocol B: Cobalt Boride-Mediated Reduction (Scalable Alternative)

For larger scale syntheses where pyrophoric BH3·THF is undesirable, the in situ generation of Cobalt Boride (Co2B) offers a near-neutral, highly chemoselective alternative.

Reagents:

-

This compound (1.0 equiv)

-

CoCl2·6H2O (0.2 equiv)

-

NaBH4 (5.0 equiv)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Solvation: Dissolve the nitrile (1.0 equiv) and CoCl2·6H2O (0.2 equiv) in MeOH (0.1 M concentration). The solution will appear pale pink/purple.

-

Catalyst Generation & Reduction (Self-Validation Checkpoint): Cool the flask to 0 °C. Add NaBH4 (5.0 equiv) in small portions over 30 minutes.

-

Validation: Upon addition of the first portion of NaBH4, the solution will immediately turn pitch black with vigorous hydrogen evolution. This black precipitate is the active Co2B surface catalyst. If the solution remains pink, the NaBH4 is inactive.

-

-

Propagation: Stir the black suspension at room temperature for 4 hours. The nitrile is reduced on the surface of the Co2B nanoparticles, preventing the buildup of reactive imine intermediates and suppressing secondary amine formation.

-

Workup: Quench the reaction carefully with 3M HCl until the black precipitate dissolves (pH < 3). Stir for 15 minutes to break up boron complexes.

-

Isolation: Basify the mixture to pH 10 using concentrated NH4OH, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over MgSO4, and concentrate.

Analytical Validation & Troubleshooting

-

19F NMR Spectroscopy (Critical): The integrity of the tetrafluoropyridyl ring must be verified via 19F NMR. The starting material exhibits two distinct multiplets (typically around -90 ppm and -140 ppm, depending on the solvent). The product should maintain this symmetrical two-signal pattern. The appearance of new fluorine signals or a complex multiplet strongly indicates that SNAr or hydrodefluorination has occurred.

-

Secondary Amine Contamination: If LC-MS indicates a mass corresponding to a secondary amine (dimerization), increase the equivalents of BH3·THF or ensure the reaction concentration is kept dilute (<0.1 M) to disfavor intermolecular transamination.

References

-

Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

-

Antibacterial Compound Patent (Heterocyclic group utility including 2,3,5,6-tetrafluoro-4-pyridyl) Justia Patents URL:[Link][1]

-

Nitrile to Amine - Common Conditions (BH3-THF and BH3-SMe2) Common Organic Chemistry URL:[Link][4]

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS) Organic Synthesis URL:[Link][5]

-

Catalytic Reduction of Nitriles Thieme Connect URL:[Link][3]

Sources

Application Notes & Protocols: α-Alkylation of Tetrafluoropyridyl Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Alkylated Tetrafluoropyridyl Acetonitriles

The tetrafluoropyridyl (TFP) moiety is a cornerstone in modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, altered basicity, and novel intellectual property positioning. When coupled with the versatile acetonitrile group, which serves as a precursor to a variety of functional groups including carboxylic acids, amides, and amines, the resulting scaffold, tetrafluoropyridyl acetonitrile, becomes a powerful building block for drug discovery. The α-carbon of this molecule is particularly activated by the electron-withdrawing effects of both the nitrile and the tetrafluoropyridyl ring, making it amenable to a range of C-C bond-forming reactions.

This guide provides a detailed exploration of the alkylation reactions at this α-position, offering both the theoretical underpinnings and practical, field-tested protocols. Understanding and mastering this transformation is critical for any researcher aiming to leverage the full potential of this privileged scaffold in the synthesis of novel bioactive compounds.

Chemical Principles and Mechanistic Insights

The α-alkylation of tetrafluoropyridyl acetonitrile proceeds via a carbanion intermediate. The acidity of the α-proton is significantly enhanced by the inductive and mesomeric effects of the adjacent nitrile group and the strongly electron-withdrawing tetrafluoropyridyl ring. This allows for deprotonation with a variety of bases to form a resonance-stabilized carbanion.

The reaction mechanism can be summarized in two key steps:

-

Deprotonation: A suitable base abstracts a proton from the α-carbon of tetrafluoropyridyl acetonitrile, generating a nucleophilic carbanion. The choice of base is critical and depends on the desired reactivity and the tolerance of other functional groups in the molecule.

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks an electrophilic alkylating agent (e.g., an alkyl halide), forming a new carbon-carbon bond and yielding the desired α-alkylated product.

The tetrafluoropyridyl ring itself is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 4-position.[1][2] Therefore, reaction conditions must be carefully controlled to favor the desired α-alkylation over competing SNAr on the pyridine ring.

Caption: General mechanism for the α-alkylation of tetrafluoropyridyl acetonitrile.

Experimental Protocols

Protocol 1: General Procedure for α-Alkylation using Potassium Carbonate

This protocol describes a robust and widely applicable method for the α-alkylation of 4-(cyanomethyl)-2,3,5,6-tetrafluoropyridine using potassium carbonate as the base.

Materials:

-

4-(Cyanomethyl)-2,3,5,6-tetrafluoropyridine

-

Alkylating agent (e.g., alkyl halide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 4-(cyanomethyl)-2,3,5,6-tetrafluoropyridine (1.0 equiv.) in anhydrous acetonitrile (0.1 M), add anhydrous potassium carbonate (1.5 equiv.).

-

Add the alkylating agent (1.1 equiv.) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-